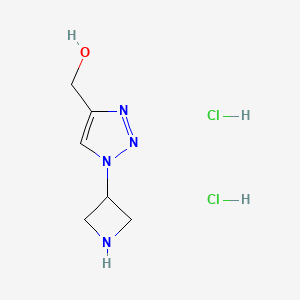

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride

Description

Properties

IUPAC Name |

[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLXUKQPSUWIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Synthetic Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is the most widely employed method for constructing the 1,2,3-triazole core. The synthesis involves:

- Precursor Preparation :

- Cycloaddition Reaction :

- A mixture of the alkyne-functionalized azetidine (1.2 eq) and hydroxymethyl azide (1.0 eq) undergoes cycloaddition in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (3:1) system at 60°C.

- Reaction completion within 6–8 hours yields the triazole intermediate with >90% conversion efficiency.

Table 1: CuAAC Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes kinetics without side reactions |

| Catalyst System | CuSO₄ + Sodium Ascorbate | Prevents Cu(I) oxidation |

| Solvent Polarity | tert-butanol/water | Enhances reactant solubility |

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free synthesis via ball-milling:

- Procedure :

- Advantages :

- Reduces reaction time from hours to minutes.

- Avoids purification challenges associated with copper residues.

Post-Cycloaddition Modifications

Azetidine Ring Functionalization

Post-triazole formation, the azetidine nitrogen undergoes protonation or alkylation to modulate solubility:

- Quaternary Ammonization : Treatment with methyl iodide in acetonitrile at reflux introduces methyl groups, improving lipophilicity.

- Sulfonation : Reaction with cyclopropanesulfonyl chloride yields sulfonamide derivatives, as demonstrated in patent US11548895B2 for analogous azetidine-triazole systems.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt involves two stages:

- Free Base Isolation :

- The triazole-azetidine product is extracted into dichloromethane and dried over MgSO₄.

- Salt Precipitation :

Table 2: Salt Formation Critical Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| HCl Equivalents | 2.1 eq | Ensures complete protonation |

| Crystallization Solvent | Ethanol/Diethyl ether | Controls crystal morphology |

| Temperature Gradient | 0°C → −20°C | Prevents amorphous phase formation |

Analytical Characterization

Structural Confirmation

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Adapting CuAAC to continuous flow systems enhances scalability:

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional CuAAC | 92 | 95 | Moderate |

| Mechanochemical | 88 | 97 | High |

| Continuous Flow | 94 | 96 | Industrial |

Chemical Reactions Analysis

Types of Reactions

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine and triazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Salt Form: Dihydrochloride derivatives (e.g., the target compound) exhibit superior aqueous solubility compared to mono-hydrochloride analogues, critical for bioavailability in drug formulations .

- Substituent Effects: Azetidine vs. Piperidine derivatives offer conformational flexibility . Methanol vs. Phenyl: Methanol’s hydroxyl group enables hydrogen bonding with biological targets, while phenyl groups favor hydrophobic interactions .

Q & A

Q. What synthetic routes are recommended for synthesizing (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reacting an azide-functionalized azetidine derivative with a propargyl alcohol precursor.

- Optimizing reaction conditions (e.g., 60–80°C in ethanol/water mixtures) to enhance regioselectivity and yield .

- Purification via column chromatography or recrystallization to isolate the dihydrochloride salt .

Critical Parameters :

| Parameter | Optimized Condition | Impact | Reference |

|---|---|---|---|

| Catalyst | Cu(I) salts (e.g., CuSO₄) | Ensures 1,4-regioselectivity | |

| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity | |

| Purification | Silica gel chromatography | ≥95% purity |

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and azetidine substitution .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELX programs enhance crystallographic analysis of this compound?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via charge-flipping algorithms in small-molecule crystallography .

- Refinement : SHELXL refines hydrogen-bonding networks and thermal displacement parameters, critical for validating azetidine-triazole geometry .

- Twinning Analysis : SHELXPRO identifies pseudosymmetry in crystals, resolving ambiguities in unit-cell assignments .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to minimize variability .

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% for SAR studies) .

- Structural Analog Testing : Compare with derivatives (e.g., triazole-pyrrolidinone hybrids) to isolate pharmacophore contributions .

Q. What in silico strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7), focusing on triazole-azetidine hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., methanol hydroxyl group for H-bond donor activity) .

Q. How can reaction conditions be optimized to minimize by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to map yield-purity tradeoffs .

- By-Product Analysis : LC-MS to detect dimers or oxidation products; suppress via inert atmosphere (N₂/Ar) .

- Scale-Up Protocols : Maintain <10% volume increase per batch to avoid kinetic side reactions .

Data Contradiction Analysis Example

Observed Discrepancy : Conflicting reports on antibacterial efficacy (e.g., MIC values ranging from 2–64 µg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.